2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester
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Overview
Description
2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester is an organic compound that features a brominated benzene ring with an aminoethyl group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromobenzene Grignard reagent reacting with an epoxy compound to form the desired product . The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aminoethyl group can be oxidized to form corresponding imines or reduced to form amines.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of imines or other oxidized products.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the bromine atom may participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Amino-ethyl)-4-chloro-benzoic acid methyl ester
- 2-(1-Amino-ethyl)-4-fluoro-benzoic acid methyl ester
- 2-(1-Amino-ethyl)-4-iodo-benzoic acid methyl ester
Uniqueness
The presence of the bromine atom in 2-(1-Amino-ethyl)-4-bromo-benzoic acid methyl ester imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs
Properties
IUPAC Name |
methyl 2-(1-aminoethyl)-4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6(12)9-5-7(11)3-4-8(9)10(13)14-2/h3-6H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTRZVMYEOVEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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